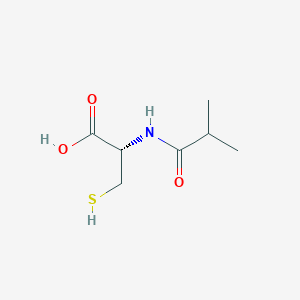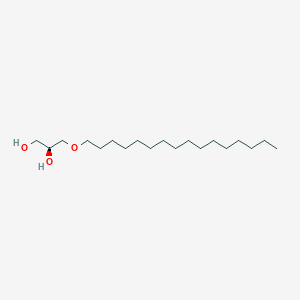
N-Isobutyryl-D-cysteine
Übersicht
Beschreibung
N-Isobutyryl-D-cysteine is a chiral thiol that is primarily used in precolumn orthophthaldehyde (OPA) derivatization of amino acids . It has been used for derivatization of amino acid mixtures of OPA during HPLC analysis of L- and D-amino acids in plants .
Molecular Structure Analysis
The molecular formula of N-Isobutyryl-D-cysteine is C7H13NO3S . Its average mass is 191.248 Da and its monoisotopic mass is 191.061615 Da .Physical And Chemical Properties Analysis
N-Isobutyryl-D-cysteine has a density of 1.2±0.1 g/cm³, a boiling point of 401.6±40.0 °C at 760 mmHg, and a flash point of 196.7±27.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Chiral Derivatization
“N-Isobutyryl-D-cysteine” is used for chiral derivatization . It is a chiral thiol that is mostly used in precolumn orthophthaldehyde (OPA) derivatization of amino acids .
HPLC Analysis
This compound has been used for derivatization of amino acid mixtures of OPA during High-Performance Liquid Chromatography (HPLC) analysis of L- and D-amino acids in plants .
Biological Effects
The chiral surface of “N-Isobutyryl-D-cysteine” significantly impacts interaction with biological systems on regulating cell behavior .
Biomedical Applications
The properties of interfacial chirality of “N-Isobutyryl-D-cysteine” affect cell behavior and address the limitations of chiral materials for biomedical applications .
Cell Fate Determination
The chiral interface recognition of “N-Isobutyryl-D-cysteine” occurs at the different dimension-interfaces of some cell membranes, cells, tissues, or organs in organisms, which can control various biological processes .
Tissue Repair
“N-Isobutyryl-D-cysteine” plays a role in tissue repair. The chiral bio-interfaces of this compound provide controllable and accurate guidance of chiral biomedical phenomena .
Wirkmechanismus
Target of Action
N-Isobutyryl-D-cysteine is a chiral thiol that is primarily used in the derivatization of amino acids . It interacts with various targets, including single-stranded DNA (ssDNA) molecules . The compound forms a bond with the gold electrode surface, creating a chiral interface .
Mode of Action
The compound’s mode of action involves the formation of diastereomeric isoindole derivatives when used in conjunction with orthophthaldehyde (OPA) for the derivatization of DL-amino acids . This allows for the separation of DL-amino acids during high-performance liquid chromatography (HPLC) analysis .
Biochemical Pathways
N-Isobutyryl-D-cysteine affects the biochemical pathways involved in the derivatization of amino acids . It is used in the precolumn orthophthaldehyde (OPA) derivatization of amino acids, which is a critical step in the HPLC analysis of L- and D-amino acids in plants .
Result of Action
The primary result of N-Isobutyryl-D-cysteine’s action is the successful derivatization of amino acids, which allows for their separation and analysis via HPLC . This has significant implications for the study of amino acids in various biological samples.
Action Environment
The action of N-Isobutyryl-D-cysteine can be influenced by various environmental factors. For instance, the compound’s interaction with ssDNA molecules on a gold electrode surface suggests that the presence of certain metals may affect its activity . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and pH .
Zukünftige Richtungen
N-Isobutyryl-D-cysteine has been used in the derivatization of amino acid mixtures during HPLC analysis of L- and D-amino acids in plants . It’s also been used in the synthesis of chiral quantum dots for photothermal therapy . These applications suggest potential future directions in analytical chemistry and nanomedicine.
Eigenschaften
IUPAC Name |
(2S)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBQXMAXLAHHTK-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357425 | |
| Record name | N-Isobutyryl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyryl-D-cysteine | |
CAS RN |
124529-07-3 | |
| Record name | N-Isobutyryl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-Isobutyryl-D-cysteine in chiral gold nanoparticle synthesis, and how does its chirality influence nanoparticle properties?
A1: N-Isobutyryl-D-cysteine, alongside its enantiomer N-Isobutyryl-L-cysteine, functions as a chiral ligand in synthesizing gold nanoparticles []. The chirality of these ligands directly influences the optical activity of the resulting nanoparticles. This is evidenced by the opposite signs observed in circular dichroism (CD) spectra for nanoparticles capped with the D- and L-enantiomers, respectively []. This chiral footprint imparted by the cysteine derivative is suggested to influence the metal-based electronic transitions, leading to the observed optical activity [].
Q2: How does N-Isobutyryl-D-cysteine contribute to analytical methods for quantifying tiopronin enantiomers?
A2: N-Isobutyryl-D-cysteine serves as an internal standard in a high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) method designed to quantify tiopronin enantiomers in rat plasma []. After derivatizing tiopronin enantiomers with 2,3,4,6-tetra-O-acetyl-β-glucopyranosyl isothiocyanate (GITC), the N-Isobutyryl-D-cysteine derivative is added to the samples. The method relies on monitoring specific target ions for both the tiopronin derivatives (m/z: 575) and the N-Isobutyryl-D-cysteine derivative (m/z: 603) []. This allows for accurate quantification of the tiopronin enantiomers within the complex biological matrix.
Q3: What are the potential applications of gold nanoclusters protected by N-Isobutyryl-D-cysteine in bio-imaging?
A3: Gold nanoclusters protected by N-Isobutyryl-D-cysteine exhibit fluorescence in the near-infrared (NIR) region (900-1000 nm) []. This property, combined with their small size (~1.9 nm) and lack of cytotoxicity even at high concentrations [], makes them promising candidates for NIR fluorescent probes in bio-imaging. NIR fluorescence is particularly advantageous for non-invasive bio-imaging due to reduced interference from blood and tissue autofluorescence and deeper tissue penetration [].
Q4: How is N-Isobutyryl-D-cysteine employed in determining D-serine levels in Parkinson's Disease models?
A4: N-Isobutyryl-D-cysteine plays a crucial role as a chiral derivatizing agent in a reversed-phase HPLC method for quantifying D-serine in biological samples, particularly in the context of Parkinson's Disease research []. The method involves pre-column derivatization of serine enantiomers with o-phthalaldehyde (OPA) and N-Isobutyryl-D-cysteine, enabling separation on a C18 column and subsequent fluorescence detection []. This technique allowed researchers to identify a significant decrease in D-serine levels in the midbrain and cortex of a Parkinson's Disease mouse model compared to controls, suggesting a potential role for D-serine in the pathogenesis of Parkinson's Disease [].
Q5: Does N-Isobutyryl-D-cysteine itself exhibit antifungal activity?
A5: While some cysteine derivatives like L-cysteine-methyl ester hydrochloride show promising antifungal activity, particularly against Scedosporium species [], N-Isobutyryl-D-cysteine demonstrated antifungal activity only against one specific strain of Scedosporium aurantiacum and was ineffective against other Scedosporium species within the tested concentration range []. This suggests that its potential applications in antifungal treatments might be limited.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)




![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)
